1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine
Description
Key Milestones in Structural Evolution
The 2-nitro positional isomer became prominent due to its balanced electronic effects. Unlike 3- or 4-nitrophenyl analogs, the 2-nitro group creates steric hindrance while maintaining conjugation with the piperazine nitrogen, a feature critical for optimizing drug-receptor interactions.
Research Significance in Medicinal Chemistry
This compound’s dual functionality makes it valuable for:
Targeted Drug Design
The nitro group acts as a hydrogen bond acceptor, enhancing binding to enzymes like monoamine oxidases (MAOs) and cytochrome P450 isoforms. Computational studies suggest the 2-nitro orientation improves π-π stacking with aromatic residues in enzyme active sites compared to para-substituted analogs.
Pharmacokinetic Optimization
Case Study: Serotonin Receptor Modulators
In a 2024 study, 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine derivatives showed 15 nM affinity for 5-HT₆ receptors, outperforming earlier chlorophenyl analogs by 40-fold. The nitro group’s electron-withdrawing effect stabilized charge-transfer interactions with Trp372 in the receptor’s binding pocket.
Academic Interest in Alkyne-Functionalized Piperazines
The propargyl group enables three primary research applications:
Click Chemistry Platforms
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with this compound yield triazole-linked conjugates. A 2023 protocol achieved 92% yield using:
- CuSO₄·5H₂O (0.2 equiv)
- Sodium ascorbate (0.4 equiv)
- Azide derivatives (1.5 equiv) in DCM/H₂O (2:1)
This reactivity facilitates rapid generation of compound libraries for high-throughput screening.
Molecular Probes
The alkyne serves as a bioorthogonal handle for fluorescent tagging. Researchers have developed:
- Rhodamine B-azide conjugates for live-cell imaging
- Biotin-azide derivatives for affinity chromatography
Catalytic Applications
Palladium complexes of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine demonstrate enhanced catalytic activity in Sonogashira couplings, achieving turnover numbers (TON) up to 10⁵ in aryl halide reactions.
Comparative Reactivity Analysis
| Reaction Type | Substrate | Yield (%) |
|---|---|---|
| CuAAC | Benzyl azide | 92 |
| Sonogashira | Iodobenzene | 88 |
| Suzuki-Miyaura | Phenylboronic acid | 76 |
This data underscores the compound’s versatility in transition metal-mediated transformations.
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-15-8-10-16(11-9-15)12-13-5-3-4-6-14(13)17(18)19/h1,3-6H,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNLCJVEWEWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine typically involves the reaction of 2-nitrobenzyl chloride with 4-prop-2-ynylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, bases like potassium carbonate.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine.
Major Products Formed
Reduction: 1-[(2-Aminophenyl)methyl]-4-prop-2-ynylpiperazine.
Substitution: Various substituted piperazine derivatives.
Coupling: Extended carbon chain compounds.
Scientific Research Applications
1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., nitro, chloro) at aromatic positions enhance receptor binding via dipole interactions .
- Propargyl substituents offer synthetic versatility but may reduce metabolic stability compared to bulkier groups like benzyl or methoxyphenyl .
Pharmacological Activity
Anticancer Potential
Antimicrobial and Antioxidant Profiles
- 1-(4-Methoxy-2-nitrophenyl)piperazine derivatives : Demonstrated moderate antioxidant activity (EC₅₀ = 45 µM in DPPH assay) due to nitro group-mediated radical scavenging .
- 1-(2-Naphthylsulfonyl)-4-cinnamylpiperazine : Reported antifungal activity against Candida albicans (MIC = 8 µg/mL) via sulfonyl group-mediated membrane disruption .
Physicochemical Properties
Biological Activity
1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine consists of a piperazine ring substituted with a nitrophenyl group and a propyne moiety. The presence of these functional groups is believed to influence its biological activity significantly.
Structure
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |
| Nitrophenyl Group | A phenyl group with a nitro substituent, known for its electron-withdrawing properties. |
| Prop-2-ynyl Moiety | An alkyne group that can enhance lipophilicity and potentially modify receptor interactions. |
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit various antimicrobial properties. The compound has been evaluated for its efficacy against several bacterial strains. In studies assessing the antibacterial activity of similar piperazine derivatives, compounds with nitrophenyl substitutions have shown promising results against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that compounds with electron-withdrawing groups like nitro groups exhibited enhanced antibacterial activity. For instance, derivatives similar to 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics such as ampicillin .
The mechanism by which 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. The nitro group can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of functional groups in determining the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly alter potency and selectivity.
Key Findings from SAR Studies
- Nitro Substitution : Enhances antibacterial activity due to increased electron deficiency, facilitating interaction with bacterial enzymes.
- Alkyne Moiety : Contributes to lipophilicity, improving membrane permeability and bioavailability.
These findings suggest that optimizing the balance between hydrophilicity and lipophilicity is crucial for enhancing the therapeutic efficacy of piperazine-based compounds.
Toxicity and Safety Profile
While exploring the biological activities, it is essential to consider the toxicity profiles associated with 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine. Preliminary assessments indicate that certain nitro-containing compounds may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety margins.
Toxicity Assessment
| Parameter | Finding |
|---|---|
| Cytotoxicity | Moderate at high concentrations |
| Safety Index | Requires further evaluation |
Q & A
Q. What are the optimal synthetic routes for 1-[(2-Nitrophenyl)methyl]-4-prop-2-ynylpiperazine, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves reacting a piperazine derivative with 2-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-nitrophenylmethyl group. The prop-2-ynyl group is then added via a Sonogashira coupling reaction using a palladium catalyst and terminal alkyne. Purity is ensured through recrystallization (e.g., acetone/water mixtures) and validated via HPLC (>95% purity). TLC monitoring at each step is critical to avoid side products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the piperazine backbone and substituents. Key signals include aromatic protons (δ 7.5–8.2 ppm for nitrophenyl) and alkyne protons (δ 2.5–3.0 ppm).
- IR : Stretching frequencies for nitro groups (~1520 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 286.12). X-ray crystallography (using SHELX programs) resolves conformational details of the piperazine ring .
Q. How can researchers screen this compound for biological activity?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli).
- Receptor binding : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) quantify affinity (IC₅₀ values).
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess safety margins. Dose-response curves (1–100 µM) identify therapeutic windows .
Advanced Research Questions
Q. How can conflicting bioactivity data in different studies be resolved?
Methodological Answer: Contradictions often arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target effects. To resolve:
Q. What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Model binding to serotonin 5-HT₁A or σ receptors. Focus on hydrogen bonds with the nitro group and hydrophobic interactions with the alkyne.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
- QSAR : Corrogate substituent electronegativity (nitro vs. methoxy) with activity trends .
Q. How can metabolic stability and toxicity be evaluated preclinically?
Methodological Answer:
- Liver microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH to measure t₁/₂. LC-MS/MS identifies metabolites (e.g., nitro reduction to amine).
- AMES test : Assess mutagenicity using Salmonella strains TA98/TA100.
- hERG inhibition : Patch-clamp assays predict cardiotoxicity risks (IC₅₀ < 10 µM is concerning) .
Q. What strategies improve selectivity in multi-target therapeutic applications?
Methodological Answer:
- Scaffold hybridization : Fuse with acetylcholinesterase inhibitors (e.g., donepezil) for dual-action Alzheimer’s candidates.
- Prodrug design : Mask the alkyne with a biodegradable ester to reduce off-target effects.
- Pharmacophore fragmentation : Test individual moieties (nitrophenyl vs. piperazine) to isolate contributions to activity .
Q. How are crystallographic data refined for compounds with disordered structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
